molecular formula C18H19BrN6 B6476092 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640828-82-4

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6476092
CAS RN: 2640828-82-4
M. Wt: 399.3 g/mol
InChI Key: FMKTWNCDYLGVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups including a bromophenyl group, a piperazine ring, a pyrazole ring, and a pyrimidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would need to be confirmed using techniques such as X-ray crystallography , NMR , or mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the piperazine ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the bromine atom could increase the compound’s molecular weight and could also influence its polarity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine, focusing on six unique applications:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its efficacy in reducing tumor growth in various cancer cell lines, including breast, lung, and colon cancers . Its mechanism often involves the disruption of DNA synthesis and repair, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . Its mode of action typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis, leading to bacterial cell death.

Antiviral Applications

Research has indicated that this compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus . Its antiviral activity is attributed to its ability to interfere with viral DNA or RNA synthesis, preventing the virus from multiplying and spreading.

Neuroprotective Effects

In the field of neuropharmacology, this compound has been investigated for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its neuroprotective mechanism is believed to involve the modulation of neurotransmitter systems and antioxidant pathways.

properties

IUPAC Name

4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6/c19-16-4-2-15(3-5-16)13-23-8-10-24(11-9-23)17-12-18(21-14-20-17)25-7-1-6-22-25/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKTWNCDYLGVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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